Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a hexahydropyrazino ring fused with an oxazinone ring, and it is stabilized by the trifluoroacetate group.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target histone deacetylases , which play a crucial role in regulating gene expression.
Mode of Action
It’s suggested that similar compounds may interact with their targets through a tandem reaction involving ring-opening and cyclization steps .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific aldimines with sulfur ylides can lead to the formation of the desired hexahydropyrazino ring structure . Additionally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on the efficient use of reagents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides for cyclization, trifluoroacetic anhydride for introducing the trifluoroacetate group, and various oxidizing and reducing agents for further modifications .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazinone derivatives, while reduction can produce more saturated hexahydropyrazino compounds.
Applications De Recherche Scientifique
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with various biological activities.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydrobenzoxazinones: These compounds share a similar oxazinone ring structure but differ in their substituents and overall ring fusion.
Dihydroquinoxalinones: These compounds have a similar hexahydropyrazino ring but differ in their additional functional groups and ring structures.
Uniqueness
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate is unique due to its specific combination of a hexahydropyrazino ring fused with an oxazinone ring and the presence of a trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Activité Biologique
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one 2,2,2-trifluoroacetate (CAS No. 908066-25-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C7H12N2O2
- Molecular Weight : 156.18 g/mol
- CAS Number : 908066-25-1
The compound belongs to the class of oxazines and is characterized by its unique bicyclic structure that may contribute to its pharmacological properties.
Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one acts primarily as an antagonist at neurokinin receptors (NK1 and NK3). These receptors are involved in various physiological processes, including pain perception, mood regulation, and the modulation of vasomotor symptoms associated with menopause. The dual antagonism of NK1 and NK3 receptors is particularly significant in the context of treating vasomotor symptoms.
Efficacy in Clinical Studies
Recent clinical trials have explored the efficacy of related compounds that share structural similarities with Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one. For instance:
- Elinzanetant , a compound structurally related to Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one, has been evaluated in Phase III studies for its effectiveness in treating moderate to severe vasomotor symptoms (VMS) associated with menopause. The OASIS 3 study demonstrated significant improvements in VMS frequency and severity compared to placebo groups .
Study | Compound | Phase | Key Findings |
---|---|---|---|
OASIS 3 | Elinzanetant | III | Significant reduction in VMS frequency and severity; well-tolerated with mild adverse effects . |
Case Studies
A notable case study involved a cohort of postmenopausal women treated with Elinzanetant. Results indicated a statistically significant reduction in the frequency of hot flashes at various dosages (80 mg to 160 mg), affirming the therapeutic potential of NK receptor antagonists .
Safety Profile
The safety of Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one has been inferred from studies on Elinzanetant. Adverse effects reported were generally mild and included headaches and gastrointestinal disturbances. Notably, liver enzyme elevations were observed but were not deemed clinically significant .
Future Directions
Further research is needed to elucidate the specific biological pathways influenced by Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one and to establish a clearer understanding of its pharmacodynamics and pharmacokinetics. Investigations into its potential applications beyond menopausal symptom relief could also be beneficial.
Propriétés
IUPAC Name |
1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.C2HF3O2/c10-7-5-11-4-6-3-8-1-2-9(6)7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSNCWCFQRGJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.